

biological activity and physiological role of 4-Hydroxyphenyl acetate

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An In-depth Technical Guide on the Biological Activity and Physiological Role of **4-Hydroxyphenyl Acetate**

Introduction

4-Hydroxyphenyl acetate (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic acid that has garnered significant attention in the scientific community. It is a major metabolite derived from the microbial transformation of dietary aromatic amino acids, such as tyrosine and phenylalanine, and the catabolism of polyphenols like flavonoids and resveratrol by the gut microbiota[1][2][3]. Initially identified as a biomarker for certain gastrointestinal conditions like small intestinal bacterial overgrowth (SIBO)[4], recent research has unveiled its diverse and potent biological activities. 4-HPAA is now recognized for its antioxidant, anti-inflammatory, anti-obesity, and hepatoprotective properties, making it a molecule of high interest for researchers, scientists, and drug development professionals[5][6][7][8].

This technical guide provides a comprehensive overview of the core biological activities and physiological roles of 4-HPAA. It delves into its biosynthesis, mechanisms of action through various signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development in this promising area.

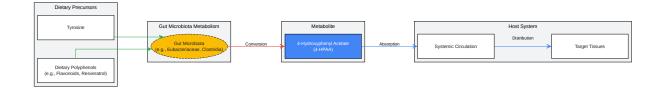
Biosynthesis and Metabolism



4-Hydroxyphenyl acetate is not synthesized endogenously by humans in significant amounts but is primarily a product of the gut microbiome[1][2]. Specific bacterial species, particularly within the Eubacteriaceae and Clostridia families, are responsible for its production[1][4][9]. There are two main metabolic sources for 4-HPAA:

- Tyrosine Metabolism: Gut bacteria can convert the amino acid tyrosine into 4-HPAA through a metabolic pathway involving transamination[1][2][9]. Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP), which is then transformed into 4-HPAA[3].
- Polyphenol Catabolism: Dietary polyphenols, such as flavonoids found in fruits and vegetables and resveratrol, undergo extensive metabolism by the colonic microbiota, leading to the formation of simpler phenolic acids, including 4-HPAA[7][10].

Once produced in the colon, 4-HPAA is readily absorbed into the systemic circulation, where it can exert its physiological effects on various host tissues[1].



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Biosynthesis and absorption of **4-Hydroxyphenyl acetate**.

Physiological Roles and Biological Activities Anti-Obesity and Metabolic Regulation



A growing body of evidence highlights the significant role of 4-HPAA in regulating energy metabolism and combating obesity. Studies have shown that levels of 4-HPAA are negatively associated with childhood obesity[1][2][9]. In high-fat diet (HFD)-induced obese mice, administration of 4-HPAA has been shown to reduce weight gain, improve glucose intolerance, and reverse hepatic steatosis[1][7][10].

The mechanisms underlying these anti-obesity effects are multifaceted:

- SIRT1 Signaling: 4-HPAA, as a metabolite of resveratrol, activates the SIRT1 signaling pathway. This activation promotes the browning of white adipose tissue (WAT) and enhances thermogenesis, thereby increasing energy expenditure[7][11].
- AMPKα Activation: 4-HPAA has been shown to activate AMP-activated protein kinase α
 (AMPKα), a key energy sensor in cells. Activated AMPKα helps to reverse hepatic
 steatosis[10].

Antioxidant and Hepatoprotective Effects

4-HPAA is a potent natural antioxidant that protects cells from oxidative stress-induced damage[5][12][13]. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][8][14][15].

Nrf2 Activation: 4-HPAA stabilizes and promotes the nuclear translocation of the Nrf2 transcription factor. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC) [5][8][14].

This Nrf2-mediated antioxidant response is central to the hepatoprotective effects of 4-HPAA. In preclinical models, pretreatment with 4-HPAA significantly ameliorated acetaminophen (APAP)-induced liver injury by reducing oxidative stress, suppressing the expression of cytochrome P450 2E1 (CYP2E1), and enhancing the activity of antioxidant enzymes[8][14][15].

Anti-inflammatory Activity

4-HPAA exhibits significant anti-inflammatory properties across various models of inflammation.



- Inhibition of M1 Macrophage Polarization: It can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is induced by lipopolysaccharide (LPS) and interferon-γ (IFN-γ). This is evidenced by a significant decrease in the secretion and mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[16].
- Suppression of HIF-1α: In a model of seawater aspiration-induced lung injury, 4-HPAA was found to attenuate inflammation and edema by suppressing the protein levels of Hypoxia-inducible factor-1α (HIF-1α)[17]. HIF-1α is a key transcription factor that drives the expression of inflammatory genes under hypoxic conditions.
- Intestinal Health: In meat pigeons, dietary supplementation with 4-HPAA was shown to promote immune function and intestinal barrier integrity[6]. At a concentration of 600 μM, it demonstrated anti-inflammatory activity in Caco-2 intestinal cells[6].

Cardioprotective and Anti-Atherogenic Effects

The anti-inflammatory actions of 4-HPAA contribute to its potential role in preventing atherosclerosis. By inhibiting M1 macrophage polarization, 4-HPAA can reduce a key initiating event in atherosclerotic plaque development. Furthermore, it significantly inhibits the formation of macrophage-derived foam cells by down-regulating the scavenger receptor CD36 and upregulating the cholesterol efflux transporter ABCG1, thereby preventing the accumulation of lipid droplets within macrophages[16].

Antithrombotic and Antibacterial Activity

Recent studies have also explored other therapeutic potentials of 4-HPAA.

- Antithrombotic Effects: A study using a zebrafish model demonstrated that 4-HPAA possesses antithrombotic effects, which are mediated by the induction of autophagy[18]. It was shown to down-regulate the PI3K/AKT/mTOR signaling pathway, a known regulator of thrombosis and autophagy[18].
- Antibacterial and Anti-biofilm Activity: 4-HPAA can inhibit the growth of certain bacteria and
 has been shown to be particularly effective against the formation of polymicrobial biofilms of
 Candida albicans and Staphylococcus aureus. It achieves this by restricting hyphal growth
 and inhibiting the activity of key virulence factors like Secreted Aspartyl Protease 5 (SAP5)
 [19].



Mechanisms of Action: Signaling Pathways

The diverse biological activities of 4-HPAA are mediated through its modulation of several key cellular signaling pathways.

NRF2 Antioxidant Response Pathway

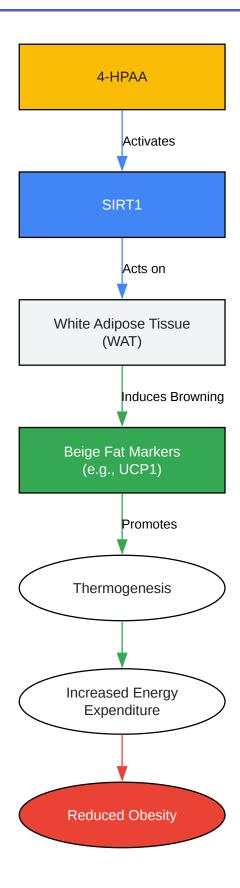


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Antioxidant and hepatoprotective signaling of 4-HPAA via NRF2.

SIRT1 Anti-Obesity Pathway



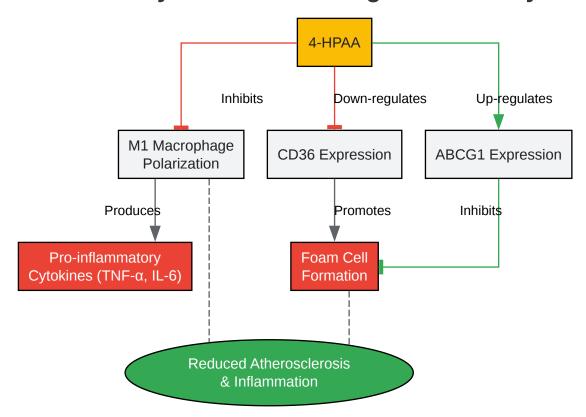


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Anti-obesity signaling of 4-HPAA via SIRT1 activation.



Anti-inflammatory and Anti-Atherogenic Pathway



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Anti-inflammatory and anti-atherogenic mechanisms of 4-HPAA.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies, highlighting the concentrations and dosages at which 4-HPAA exerts its biological effects.

Table 1: In Vitro Efficacy of 4-Hydroxyphenyl acetate



Cell Line	Concentration	Duration	Biological Effect	Reference
ARPE-19 (Retinal Pigment Epithelial)	5 μΜ	24 h	Protection from oxidative stress-induced cell death; upregulation of NQO1 and HO-1 genes.	[5]
Caco-2 (Intestinal Epithelial)	600 μΜ	-	Exhibits anti- inflammatory activity.	[6]
M1 Macrophages (LPS/IFN-γ induced)	Dose-dependent	-	Decreased secretion and mRNA of TNF-α, IL-6, IL-1β; inhibited lipid droplet accumulation.	[16]

Table 2: In Vivo Efficacy of 4-Hydroxyphenyl acetate



Animal Model	Dosage	Route	Duration	Biological Effect	Reference
High-Fat Diet (HFD) Mice	-	-	-	Reduced weight gain and improved glucose intolerance.	[1][2][9]
HFD Mice	-	Continuous Delivery	-	Reversed hepatic steatosis.	[10]
HFD Mice	-	-	-	Reversed obesity and glucose intolerance.	[7][11]
Acetaminoph en (APAP) Induced Liver Injury Mice	6, 12, or 25 mg/kg	Intraperitonea I	3 days (pretreatment)	Ameliorated liver injury; increased Nrf2 translocation; enhanced antioxidant enzymes.	[8][14][15]
Meat Pigeons	2000 mg/kg	Dietary	-	Promoted immune function and intestinal barrier integrity; inhibited glycolysis.	[6]

Experimental Protocols



This section provides detailed methodologies for key experiments frequently cited in 4-HPAA research.

Protocol: Induction and Treatment of APAP-Induced Hepatotoxicity in Mice

This protocol is adapted from studies investigating the hepatoprotective effects of 4-HPAA[8] [14][15].

Objective: To evaluate the protective effect of 4-HPAA against acute liver injury induced by an overdose of acetaminophen (APAP).

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- 4-Hydroxyphenyl acetate (4-HPAA)
- Acetaminophen (APAP)
- 0.9% saline solution
- N-acetylcysteine (NAC) as a positive control
- Equipment for intraperitoneal injection, blood collection, and tissue harvesting.

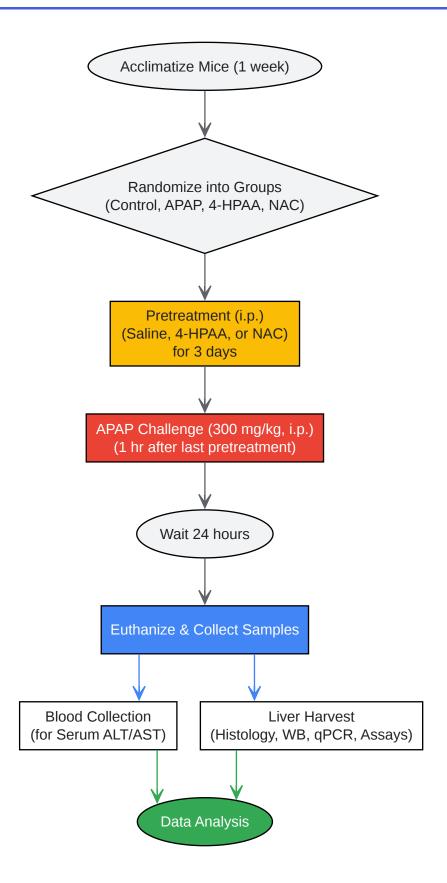
Procedure:

- Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
- Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
 - Control Group: Saline solution only.
 - APAP Group: Saline pretreatment + APAP challenge.



- 4-HPAA Treatment Groups: Pretreatment with 4-HPAA (e.g., 6, 12, 25 mg/kg) + APAP challenge.
- Positive Control Group: NAC pretreatment + APAP challenge.
- Pretreatment: Administer 4-HPAA, NAC, or saline solution via intraperitoneal (i.p.) injection once daily for 3 consecutive days.
- APAP Challenge: One hour after the final pretreatment dose, administer a single toxic dose
 of APAP (e.g., 300 mg/kg, dissolved in warm saline) via i.p. injection to all groups except the
 Control Group.
- Sample Collection: At 24 hours post-APAP administration, euthanize the mice.
 - Collect blood via cardiac puncture for serum separation. Analyze serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
 - Perfuse the liver with cold PBS and harvest the tissue. Fix a portion in 4% paraformaldehyde for histological analysis (H&E staining). Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical assays (GSH, SOD, CAT levels), Western blotting (Nrf2, CYP2E1), and qPCR analysis.





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Workflow for an in vivo hepatoprotectivity study.



Protocol: Macrophage Polarization and Foam Cell Formation Assay

This protocol is based on methodologies used to assess the anti-atherogenic effects of 4-HPAA[16].

Objective: To determine the effect of 4-HPAA on pro-inflammatory M1 macrophage polarization and the subsequent formation of foam cells.

Materials:

- RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).
- DMEM or RPMI-1640 medium, supplemented with 10% FBS and antibiotics.
- LPS (Lipopolysaccharide) and IFN-y (Interferon-gamma) for M1 polarization.
- 4-Hydroxyphenyl acetate (4-HPAA).
- Oxidized low-density lipoprotein (ox-LDL).
- Oil Red O staining solution.
- Kits for cholesterol ester quantification.
- Reagents for RNA extraction and qRT-PCR (primers for TNF-α, IL-6, IL-1β, CD36, ABCG1).

Procedure:

- Cell Culture: Culture macrophages in standard conditions until they reach 80% confluency.
- M1 Polarization:
 - Seed cells in appropriate plates (e.g., 6-well plates for RNA, 24-well plates for staining).
 - Pre-treat cells with various concentrations of 4-HPAA for 2 hours.



- Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the media.
- Incubate for 24 hours.
- Collect supernatant to measure cytokine levels by ELISA. Harvest cells for qRT-PCR analysis of inflammatory markers.
- Foam Cell Formation:
 - Seed macrophages and allow them to adhere.
 - Treat cells with 4-HPAA for 2 hours.
 - Add ox-LDL (e.g., 50 µg/mL) to the media to induce foam cell formation.
 - Incubate for 24-48 hours.

Analysis:

- Oil Red O Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.
- Cholesterol Measurement: Lyse cells and measure the intracellular total cholesterol and cholesterol ester content using a commercial kit.
- Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of genes involved in cholesterol uptake (CD36) and efflux (ABCG1).

Conclusion and Future Perspectives

4-Hydroxyphenyl acetate, a key metabolite of the gut microbiome, is emerging as a highly promising bioactive compound with a wide range of physiological benefits. Its roles in combating obesity, reducing oxidative stress, and mitigating inflammation are supported by robust preclinical evidence and well-defined molecular mechanisms, including the activation of the Nrf2 and SIRT1 pathways and the inhibition of pro-inflammatory processes. These findings underscore the critical importance of the gut microbiome in mediating the health effects of diet.



For drug development professionals, 4-HPAA represents a potential therapeutic lead for a variety of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease, atherosclerosis, and type 2 diabetes. Future research should focus on:

- Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HPAA in humans.
- Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of 4-HPAA in human populations.
- Microbiome Modulation: Investigating dietary interventions or probiotics that can specifically
 enhance the production of 4-HPAA by the gut microbiota could offer a novel strategy for
 disease prevention and management.

In conclusion, **4-Hydroxyphenyl acetate** stands at the intersection of nutrition, microbiology, and pharmacology, offering exciting opportunities for the development of next-generation therapeutics derived from the intricate host-microbiome interplay.

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